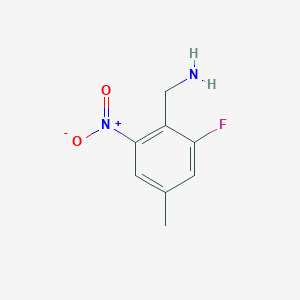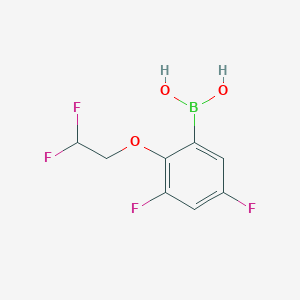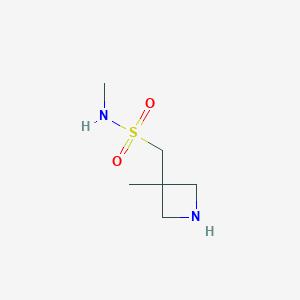
5-bromo-3-thiocyanato-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-thiocyanato-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Méthodes De Préparation
The synthesis of 5-bromo-3-thiocyanato-1H-indole typically involves the bromination of 1H-indole followed by thiocyanation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The thiocyanation step involves the reaction of the brominated indole with a thiocyanate source, such as potassium thiocyanate, in the presence of a catalyst .
Analyse Des Réactions Chimiques
5-bromo-3-thiocyanato-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiocyanate group can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Applications De Recherche Scientifique
5-bromo-3-thiocyanato-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 5-bromo-3-thiocyanato-1H-indole involves its interaction with specific molecular targets. The bromine and thiocyanate groups contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
5-bromo-3-thiocyanato-1H-indole can be compared with other indole derivatives, such as:
5-bromo-1H-indole: Lacks the thiocyanate group, which may result in different biological activities.
3-thiocyanato-1H-indole:
5-bromo-3-phenyl-1H-indole: Contains a phenyl group instead of a thiocyanate group, leading to different chemical properties and applications
Propriétés
Formule moléculaire |
C9H5BrN2S |
|---|---|
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
(5-bromo-1H-indol-3-yl) thiocyanate |
InChI |
InChI=1S/C9H5BrN2S/c10-6-1-2-8-7(3-6)9(4-12-8)13-5-11/h1-4,12H |
Clé InChI |
QPFYUPVTSGMSAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CN2)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


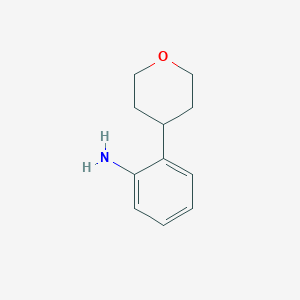
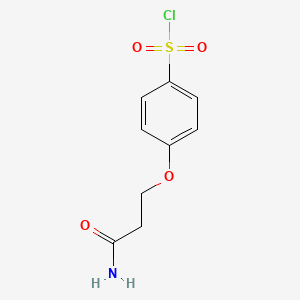
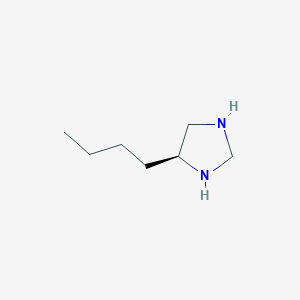
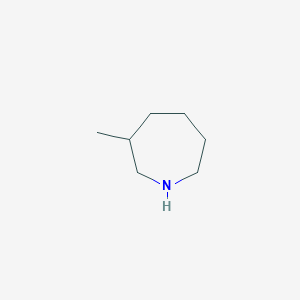
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
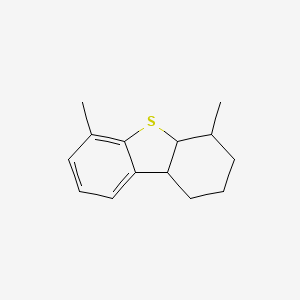
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)
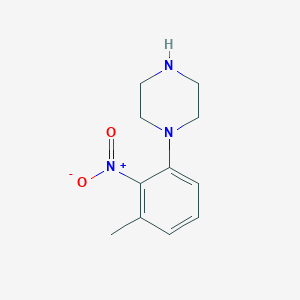

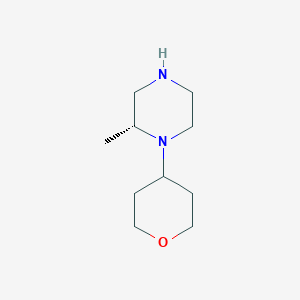
![3-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B12834637.png)
